molecular formula C19H26N4O4 B2381427 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 942012-12-6

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2381427
CAS No.: 942012-12-6
M. Wt: 374.441
InChI Key: XUGLOGUPBCAEFR-UHFFFAOYSA-N
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Description

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a morpholine ring, and an oxalamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring is synthesized via a nucleophilic substitution reaction, where an amine reacts with an epoxide under controlled temperature and pressure.

    Oxalamide Formation: The final step involves the coupling of the pyrrolidinone-phenyl intermediate with the morpholine derivative using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-piperidinoethyl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-pyrrolidinoethyl)oxalamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of both the morpholine and pyrrolidinone rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14-13-15(4-5-16(14)23-7-2-3-17(23)24)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGLOGUPBCAEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCOCC2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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